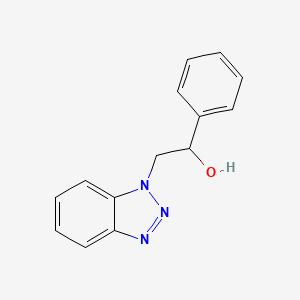
2-(Benzotriazol-1-yl)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzotriazol-1-yl)-1-phenylethanol is a compound that features a benzotriazole moiety attached to a phenylethanol backbone. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the benzotriazole group imparts unique physicochemical properties to the compound, making it a valuable synthetic intermediate and functional material.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yl)-1-phenylethanol typically involves the reaction of benzotriazole with a suitable phenylethanol derivative. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile, attacking an electrophilic carbon center on the phenylethanol derivative. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the benzotriazole and enhance its nucleophilicity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzotriazol-1-yl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzotriazole moiety can be reduced under specific conditions to form different derivatives.
Substitution: The benzotriazole group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzotriazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Benzotriazol-1-yl)-1-phenylethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Benzotriazol-1-yl)-1-phenylethanol involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions enable the compound to bind with enzymes, receptors, and other biological molecules, thereby exerting its effects. The benzotriazole moiety plays a crucial role in stabilizing the compound and enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: This compound also features a benzotriazole moiety and exhibits similar chemical properties and applications.
2-(Benzotriazol-1-yl)-2H-azirines: These compounds are known for their versatile chemical and biological behavior.
Uniqueness
2-(Benzotriazol-1-yl)-1-phenylethanol is unique due to its specific structural features, which combine the properties of benzotriazole and phenylethanol. This combination imparts unique reactivity and stability, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHYPQQQONNOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














